BenchChemオンラインストアへようこそ!

K4-S4

Antimicrobial peptides Dermaseptin derivatives Membrane disruption

K4-S4 is a synthetic 13- to 15-residue antimicrobial peptide derived from dermaseptin S4, a cationic amphipathic peptide originally isolated from the skin of the tree frog Phyllomedusa sauvagei. The compound features strategic lysine substitutions that enhance net positive charge and reduce oligomerization tendency compared to the native sequence.

Molecular Formula
Molecular Weight
Cat. No. B1576300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK4-S4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K4-S4 Procurement Guide: Antimicrobial Peptide Selection Based on Quantified Efficacy and Selectivity Over Native Dermaseptin S4


K4-S4 is a synthetic 13- to 15-residue antimicrobial peptide derived from dermaseptin S4, a cationic amphipathic peptide originally isolated from the skin of the tree frog Phyllomedusa sauvagei [1]. The compound features strategic lysine substitutions that enhance net positive charge and reduce oligomerization tendency compared to the native sequence [2]. K4-S4 is characterized as a membrane-active agent that disrupts bacterial plasma membranes via a non-chiral interaction mechanism [3], and its three-dimensional NMR solution structure has been deposited in the Protein Data Bank (PDB ID: 2DD6) [4].

Why K4-S4 Cannot Be Substituted with Native Dermaseptin S4 or In-Class Analogs Without Activity Loss


Native dermaseptin S4 exhibits weak antibacterial activity and a pronounced hemolytic profile that severely limits its therapeutic index, a constraint directly addressed by the engineered modifications in K4-S4 [1]. Structural studies demonstrate that the K4 lysine substitutions reduce N-terminal domain-mediated peptide aggregation in solution, a property that correlates directly with enhanced antibacterial potency [1]. Moreover, antibacterial activity is not uniform across dermaseptin derivatives: K20-S4 and negative-charge substitution analogs retain activity comparable to or reduced relative to native S4, whereas K4-S4 achieves a two-order-of-magnitude potency enhancement against bacteria while maintaining a distinct selectivity profile [1]. These findings confirm that generic substitution with native dermaseptin or alternative derivative peptides is not functionally equivalent and may result in substantial activity loss or unanticipated cytotoxicity.

K4-S4 Quantitative Evidence Guide: Head-to-Head Comparative Performance Against Analogs and Industry Benchmarks


Antibacterial Potency: Two-Order-of-Magnitude Enhancement of K4-S4 Versus Native Dermaseptin S4

In structure-activity relationship studies, K4-S4 demonstrates antibacterial potency two orders of magnitude (approximately 100-fold) greater than native dermaseptin S4, as assessed against Gram-negative bacterial strains [1]. This dramatic potency enhancement is attributed to reduced peptide aggregation in solution due to lysine substitution at position 4, which mitigates the N-terminal domain interaction responsible for native S4 oligomerization and its consequent restricted spectrum of action [1].

Antimicrobial peptides Dermaseptin derivatives Membrane disruption

Hemolytic Selectivity: K4-S4 Matches MSI-78 Antibacterial Potency While Reducing Erythrocyte Toxicity

In a direct comparative study against two well-characterized antimicrobial peptide benchmarks, K4-S4(1-13) was at least as potent as MSI-78 (a 22-residue magainin analog) and protegrin-1 (PG-1) against bacterial targets when assessed at two multiples of the minimum inhibitory concentration [1]. Crucially, under these equipotent antibacterial conditions, K4-S4(1-13) displayed lesser toxicity against human erythrocytes than either MSI-78 or PG-1, indicating an improved selectivity profile [1].

Selectivity index Hemolytic activity Therapeutic window

In Vivo Efficacy: 52% Absolute Mortality Reduction in Murine Peritonitis Model with Single-Dose K4-S4(1-13)

In a murine peritonitis model of Pseudomonas aeruginosa infection, a single intraperitoneal injection of K4-S4(1-13) at 4.5 mg/kg reduced mortality from 75% in vehicle controls to 36% in treated animals, representing a 52% absolute reduction in mortality (P < 0.05) [1]. The slightly longer derivative K4-S4(1-16) achieved an 18% mortality rate at the same dose, corresponding to a 76% absolute reduction [1]. Additionally, in neutropenic mice, intraperitoneal K4-S4(1-16) reduced viable colony-forming units (CFU) by greater than 3 log₁₀ units within 1 hour of exposure, with the bactericidal effect sustained for at least 5 hours [1].

In vivo efficacy Murine infection model Pseudomonas aeruginosa

Bactericidal Kinetics: K4-S4(1-13) Achieves 6-log CFU Reduction Within 30 Minutes Against E. coli and S. aureus

In time-kill kinetic assays, K4-S4(1-13) demonstrates rapid bactericidal activity, reducing viable colony-forming units (CFU) of both Escherichia coli and Staphylococcus aureus by 6 log₁₀ units (99.9999% kill) within 30 minutes or less [1]. This rapid killing kinetics is consistent across the dermaseptin S4 derivative family, with K4K20-S4 and K4-S4(1-16) exhibiting similarly rapid bactericidal profiles, confirming that the K4-substituted scaffold preserves the rapid membrane-disruptive mechanism while enhancing selectivity [1].

Bactericidal kinetics Time-kill assay CFU reduction

Intermembrane Molecular Transfer: Unique Affinity-Driven Translocation Capability of K4-S4(1-13)a

K4-S4(1-13)a exhibits a distinctive intermembrane transfer property not commonly documented for antimicrobial peptides: the peptide spontaneously transfers from pre-loaded red blood cells (RBCs) to the plasma membranes of distant target cells including bacteria, yeast, and protozoa [1]. Binding to RBC membranes was shown to be rapid, spontaneous, and receptor-independent, and the peptide exits its initial membrane position to transfer to target membranes for which it has greater affinity [1]. This affinity-driven molecular transfer mechanism is not documented for native dermaseptin S4 or for MSI-78 or PG-1 under comparable experimental conditions.

Drug delivery Erythrocyte carriers Membrane translocation

K4-S4 Optimal Procurement and Application Scenarios Based on Validated Performance Evidence


Antimicrobial Discovery Programs Requiring Membrane-Active Peptides with Validated In Vivo Efficacy

K4-S4 derivatives are indicated for antimicrobial research programs where in vitro potency must translate to in vivo protection. The compound's demonstrated ability to reduce mortality by 52-76% in a murine P. aeruginosa peritonitis model following a single 4.5 mg/kg dose [1] provides a validated translational benchmark that many in-class antimicrobial peptides lack. Procurement is recommended when experimental workflows require a peptide with published in vivo efficacy data against clinically relevant Gram-negative pathogens rather than unvalidated in vitro-only candidates.

Selectivity-Driven Antimicrobial Development Requiring Reduced Hemolytic Burden

K4-S4(1-13) is appropriate for programs where minimizing off-target erythrocyte toxicity is a critical selection criterion. Direct comparative data show that K4-S4(1-13) maintains antibacterial potency at least equivalent to MSI-78 and PG-1 while producing lesser hemolysis of human erythrocytes at equipotent concentrations [1]. This selectivity advantage positions K4-S4 as a preferred candidate over MSI-78 or PG-1 in assays where erythrocyte lysis confounds interpretation or limits therapeutic window expansion.

Erythrocyte-Based Drug Delivery Platform Development

K4-S4(1-13)a uniquely enables affinity-driven molecular transfer from erythrocyte carriers to distant target cells, including bacteria, yeast, and protozoa [1]. This capability supports research into RBC-mediated delivery systems where the peptide functions as a membrane-anchored 'hook' that transfers to target membranes upon contact. No comparable intermembrane transfer activity has been documented for native dermaseptin S4, MSI-78, or PG-1, making K4-S4 the appropriate procurement choice for investigators developing erythrocyte-based antimicrobial or antiparasitic delivery platforms.

Rapid Bactericidal Assays Requiring Sub-60-Minute Sterilization Endpoints

K4-S4 derivatives are suitable for experimental protocols requiring rapid bactericidal endpoints. Time-kill kinetic data confirm 6 log₁₀ CFU reduction (99.9999% bacterial kill) against both E. coli and S. aureus within 30 minutes or less [1]. This rapid killing profile supports assay designs with short incubation windows and distinguishes K4-S4 from slower-acting antimicrobial agents that require hours to achieve comparable sterilization levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for K4-S4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.